3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide
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Overview
Description
3-(4-butoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide is an organic compound that features a butoxyphenyl group and a furan-2-ylmethylideneamino group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide typically involves the reaction of 4-butoxybenzaldehyde with furan-2-carbaldehyde in the presence of a suitable amine and a catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-butoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
3-(4-butoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-butoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-Butoxyphenyl)acrylic acid: This compound shares the butoxyphenyl group but differs in its overall structure and functional groups.
2-Acetyl-3-(4-butoxyphenyl)-5-[(Z)-2-(3-butoxyphenyl)ethenyl]-1,5-cyclohexadien-1-yl difluoridoborate: Another compound with a butoxyphenyl group, but with different substituents and structural features.
Uniqueness
3-(4-butoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide is unique due to its specific combination of functional groups and structural arrangement. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H22N2O3 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(4-butoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C18H22N2O3/c1-2-3-12-22-16-9-6-15(7-10-16)8-11-18(21)20-19-14-17-5-4-13-23-17/h4-7,9-10,13-14H,2-3,8,11-12H2,1H3,(H,20,21)/b19-14+ |
InChI Key |
ZSAYETVJGXTJPH-XMHGGMMESA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CCC(=O)NN=CC2=CC=CO2 |
solubility |
11.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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